4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine
Overview
Description
4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring This particular compound features a pyrazole ring substituted with a methyl group at the 1-position and a tetrahydropyridine ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters under acidic conditions.
Substitution at the 1-Position: The pyrazole ring is then methylated at the 1-position using methylating agents such as methyl iodide or dimethyl sulfate.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring is introduced through a cyclization reaction involving the appropriate precursors and catalysts.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Chemical Reactions Analysis
Types of Reactions: 4-(1-Methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and anhydrous ether.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazoles or tetrahydropyridines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the development of new chemical entities with potential biological activity.
Biology: In biological research, 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine is studied for its potential as a bioactive molecule. It has been investigated for its antileishmanial and antimalarial properties.
Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new drugs targeting various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable building block for various applications.
Mechanism of Action
The mechanism by which 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity. The tetrahydropyridine ring contributes to the compound's stability and bioavailability. The exact molecular pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Used as an intermediate in the synthesis of antidiabetic agents.
N-substituted phenyl-4-(1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide: Known for its fungicidal activity.
Uniqueness: 4-(1-methyl-1H-pyrazol-5-yl)-1,2,3,6-tetrahydropyridine stands out due to its unique combination of the pyrazole and tetrahydropyridine rings. This structural feature allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)-1,2,3,6-tetrahydropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2,4,7,10H,3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFLMDZOWYPYPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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